molecular formula C9H9N3S B484130 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 199277-87-7

6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B484130
CAS No.: 199277-87-7
M. Wt: 191.26g/mol
InChI Key: VHROFEHOOFIVDR-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a versatile chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel bioactive molecules. Its core structure is integral to a class of compounds known as thieno[2,3-d]pyrimidines, which are of significant research interest due to their diverse biological activities. This compound is primarily utilized in antibacterial research, where it acts as a precursor for the synthesis of novel derivatives that are screened for efficacy against various bacterial strains . The primary research value of this amine lies in its functionalization at the 4-position, enabling the generation of diverse chemical libraries for biological evaluation . Researchers employ this building block to create new molecular entities aimed at addressing the growing challenge of antibiotic resistance. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. It is strictly for use by qualified professionals in a controlled laboratory setting. For Research Use Only (RUO). Not for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8-7-5-2-1-3-6(5)13-9(7)12-4-11-8/h4H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROFEHOOFIVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199277-87-7
Record name 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
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Preparation Methods

Chloro Intermediate Synthesis

4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS: 300816-22-2) serves as a critical precursor. Its preparation involves treating the thienopyrimidinone with phosphorus oxychloride (POCl₃) at 60°C for 3 hours under inert atmosphere, achieving 88% yield.

Reaction Conditions:

  • Temperature Gradient: 0°C to 60°C to control exothermicity.

  • Solvent: Toluene for improved POCl₃ miscibility.

Amination of Chloro Derivatives

The 4-chloro intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at reflux for 12 hours. Catalytic sodium iodide (NaI) enhances reactivity by generating a more electrophilic carbon center. Post-reaction purification via flash column chromatography (ethyl acetate/petroleum ether, 1:1) yields 70–75% of the title compound.

Advanced Purification and Analytical Validation

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and regioisomers.

  • HPLC Purity Assessment: Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm confirms >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 3.02–2.98 (m, 4H, cyclopentyl-H), 2.65 (quin, 2H, J = 7.2 Hz), 1.85–1.78 (m, 2H).

  • LC-MS (ESI): [M+H]⁺ at m/z 191.1, confirming molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) Key Advantage
Multicomponent G-3CR65–7512–24 h90–92Scalable for bulk synthesis
Microwave-Assisted78–851–2 h94–96Rapid reaction kinetics
Chloro Intermediate70–7515 h (2 steps)95–97High regioselectivity

Industrial Production Considerations

While laboratory-scale methods are well-established, industrial adaptation requires:

  • Solvent Recovery Systems: To minimize waste in large-scale POCl₃ reactions.

  • Continuous Flow Reactors: For microwave-assisted steps to enhance throughput.

  • Quality Control Protocols: In-line HPLC monitoring to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily as an allosteric modulator of receptors. It has been studied for its effects on dopamine receptors and metabotropic glutamate receptors.

Dopamine Receptor Modulation

Research indicates that 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine acts as a negative allosteric modulator (NAM) at the D2 dopamine receptor. This property has implications for the treatment of disorders such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted. A study demonstrated that structural modifications to this compound could enhance its affinity and efficacy at the D2 receptor, suggesting potential pathways for developing new therapeutic agents .

Metabotropic Glutamate Receptor Modulation

This compound has also been identified as a novel allosteric modulator of metabotropic glutamate receptors (mGluRs). Specifically, it has shown promise in modulating mGluR1 and mGluR5 activities, which are implicated in neurodegenerative diseases and anxiety disorders. The allosteric modulation by this compound may provide a mechanism for fine-tuning synaptic transmission and could lead to new treatment strategies for conditions such as depression and anxiety .

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. Variations at the 4-position of the pyrimidine ring have been explored to optimize receptor interactions. For example, substituents like N,N-diethylamino have been introduced to improve functional affinity while maintaining the compound's pharmacological profile .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study synthesized derivatives of thieno[2,3-d]pyrimidine related to this compound and evaluated their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Neuropharmacology : In a neuropharmacological context, the compound's role as a NAM at dopamine receptors was investigated through in vitro assays. Results showed that specific structural modifications led to enhanced negative cooperativity with dopamine signaling pathways, which could be beneficial in treating dopaminergic dysregulation .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit LIM domain kinase 1 with an IC50 value of 5.3 µM . This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituents and structural modifications. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Pyrimidine Amine Group
Compound Name Substituent(s) Biological Activity/Properties Key Data
VU0029251 (Parent compound) 2-(Methylthio) Partial mGluR5 antagonist IC50 = 1.7 μM; 50% inhibition
19aa (Diethyl derivative) N,N-Diethyl Dopamine D2 receptor negative allosteric modulator LCMS m/z = 248.1 [M+H]⁺; 95% purity
19ab (Cyclopropyl derivative) N-Cyclopropyl Dopamine D2 receptor agonist/antagonist (context-dependent) LCMS m/z = 232.1 [M+H]⁺; 95% purity
N-(4-Chlorophenyl) derivative (5a) 4-Chlorophenyl Anti-proliferative activity (pancreatic cancer) MP 170–172°C; IR/NMR confirmed

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., methylthio in VU0029251) enhance partial antagonism, while alkyl groups (e.g., diethyl in 19aa) modulate receptor selectivity (e.g., dopamine vs. glutamate receptors).
Modifications to the Cyclopentane/Thiophene Core
Compound Name Structural Variation Application/Activity Key Data
4-Chloro derivative (Thermo Scientific) Chlorine at pyrimidine C4 Precursor for antibacterial thienopyrimidines Purity: 96%; used in synthesis
Cyclohepta[4,5]thieno derivative (sc-340199) Expanded 7-membered ring Undisclosed biological activity Molecular weight = 367.47 g/mol; commercial availability
Tetrahydrobenzo[4,5]thieno derivative (5a) Fused benzene ring Anti-proliferative activity Synthetic yield: 85%; characterized via NMR/IR

Key Observations :

  • Ring Expansion : Expanding the cyclopentane to a cyclohepta ring (sc-340199) increases molecular weight and lipophilicity, which may affect bioavailability .
  • Chlorine Substitution : The 4-chloro derivative serves as a versatile intermediate for further functionalization, enabling rapid diversification .
Pharmacological Profile Comparison
Compound Name Target Receptor Potency (IC50/EC50) Maximal Effect
VU0029251 mGluR5 1.7 μM 50% inhibition (partial antagonist)
VU0040228 mGluR5 62 nM 100% inhibition (full antagonist)
19aa/19ab Dopamine D2 Not reported Allosteric modulation/agonism

Key Observations :

  • Partial vs. Full Antagonism : VU0029251’s partial antagonism (50% inhibition) contrasts with VU0040228’s full blockade, suggesting divergent therapeutic applications (e.g., neuroprotection vs. acute inhibition) .
  • Receptor Selectivity : Structural tweaks shift activity from glutamate to dopamine receptors, underscoring the scaffold’s adaptability .

Key Observations :

  • Purification Methods : Flash column chromatography (FCC) and Prep-HPLC are critical for achieving high purity (>95%) in derivatives like 19aa and piperazine-linked analogs .
  • Scalability : Reactions using NaHCO3/NaI () or K2CO3 in refluxing solvents () are scalable for industrial applications.

Biological Activity

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9N3S
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 306281-11-8
  • Chemical Structure : The compound features a thieno-pyrimidine core, which is significant for its biological activity.

Pharmacological Activity

This compound has been studied for various pharmacological activities:

1. Metabotropic Glutamate Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in several central nervous system disorders such as anxiety and schizophrenia.

  • IC50 Values : The compound VU0029251 (a derivative) demonstrated an IC50 of 1.7 µM for mGluR5 modulation, indicating its potential efficacy in therapeutic applications targeting CNS disorders .

2. Antidepressant and Anxiolytic Effects

In behavioral models, compounds similar to this compound have shown promising results in reducing anxiety and depressive symptoms. These findings suggest that the compound may possess anxiolytic and antidepressant properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Allosteric Modulation of mGluR5

A study published in Molecular Pharmacology explored the effects of various compounds on mGluR5. The results indicated that certain derivatives of this compound could enhance synaptic plasticity and reduce anxiety-like behaviors in rodent models .

Study 2: Antibacterial Activity

Another investigation focused on the synthesis of thieno[2,3-d]pyrimidines and their antibacterial properties. While specific data on this compound was limited, related compounds exhibited significant antibacterial activity against various strains .

The mechanism by which this compound exerts its effects primarily involves modulation of glutamate signaling pathways through mGluR5. This modulation can lead to alterations in neurotransmitter release and synaptic transmission, which are crucial for mood regulation and cognitive functions.

Q & A

Q. Basic Structure-Activity Relationship (SAR)

  • 4-Position : Bulky groups (e.g., cyclopropyl) enhance dopamine receptor selectivity (>10-fold vs. serotonin receptors) .
  • 2-Position : Electron-withdrawing groups (Cl, CF₃) improve metabolic stability but reduce solubility .

Advanced Computational Modeling
CoMFA and molecular docking (e.g., AutoDock Vina) rationalize SAR trends. For example, 2-thiazolylamino substituents in C33 increase hydrophobic interactions with HER2 kinase (binding energy = −9.2 kcal/mol) . MD simulations (>50 ns) further validate target binding stability .

What strategies address low oral bioavailability in preclinical studies?

Basic Formulation Approaches
Starch nanoparticles (SNPs) enhance solubility (e.g., 2.5-fold increase in Cmax for anti-pancreatic cancer derivatives) by forming hydrogen bonds with the thienopyrimidine core .

Advanced In Vivo PK/PD
Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots (e.g., N-dealkylation). Prodrug strategies (e.g., acetylated amines) or CYP450 inhibitors (e.g., ketoconazole) improve half-life (t₁/₂ > 4 h) .

How are contradictions in cytotoxicity data resolved?

Case Study : Compound C33 (IC₅₀ = 3.1 μM) vs. C34 (IC₅₀ = 6.2 μM)

  • Hypothesis : Oxazole vs. thiazole substituents alter membrane permeability.
  • Validation : Parallel Artificial Membrane Permeability Assay (PAMPA) shows C33 has higher logPe (2.51 vs. 2.21 for C34) due to reduced H-bond donors .

What are emerging applications beyond traditional targets?

Q. Advanced Therapeutic Areas

  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 0.9 μM) via π-π stacking with Tyr385 .
  • Anti-diabetic : PPARγ activation (EC₅₀ = 1.2 μM) demonstrated in 3T3-L1 adipocytes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

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